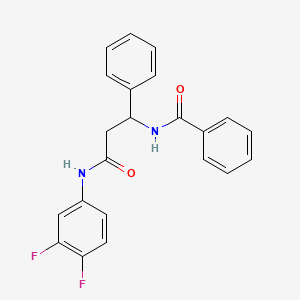
N-(3-((3,4-Difluorophenyl)amino)-3-oxo-1-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((3,4-Difluorophenyl)amino)-3-oxo-1-phenylpropyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with a difluorophenyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3,4-Difluorophenyl)amino)-3-oxo-1-phenylpropyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-difluoroaniline with a suitable acylating agent to form an intermediate, which is then coupled with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like toluene and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3-((3,4-Difluorophenyl)amino)-3-oxo-1-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-((3,4-Difluorophenyl)amino)-3-oxo-1-phenylpropyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-((3,4-Difluorophenyl)amino)-3-oxo-1-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3-bromo-benzamide
- N-(3,4-difluorophenyl)-4-[(methylsulfonyl)amino]benzamide
- N-(3,4-difluorophenyl)-4-[(phenylsulfonyl)amino]benzamide
Uniqueness
N-(3-((3,4-Difluorophenyl)amino)-3-oxo-1-phenylpropyl)benzamide stands out due to its specific difluorophenyl group, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H18F2N2O2 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[3-(3,4-difluoroanilino)-3-oxo-1-phenylpropyl]benzamide |
InChI |
InChI=1S/C22H18F2N2O2/c23-18-12-11-17(13-19(18)24)25-21(27)14-20(15-7-3-1-4-8-15)26-22(28)16-9-5-2-6-10-16/h1-13,20H,14H2,(H,25,27)(H,26,28) |
InChI Key |
BPKUXGGKCLHVTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC(=C(C=C2)F)F)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


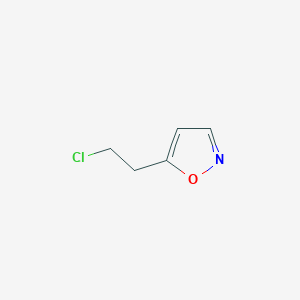
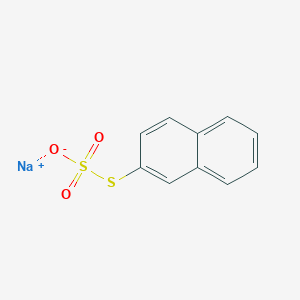
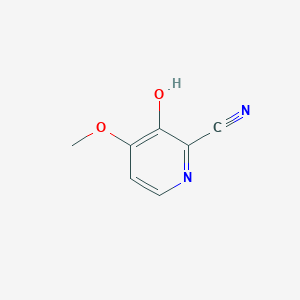
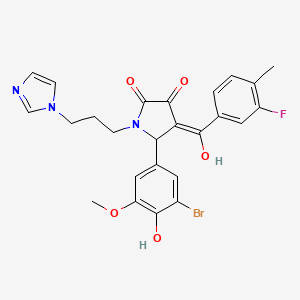
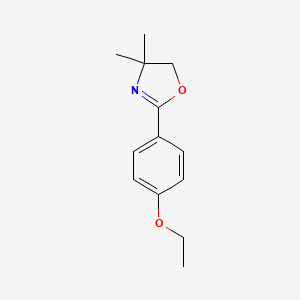
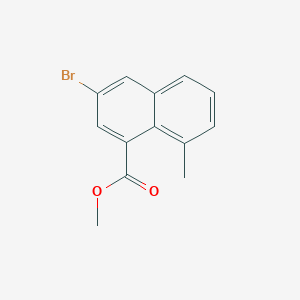
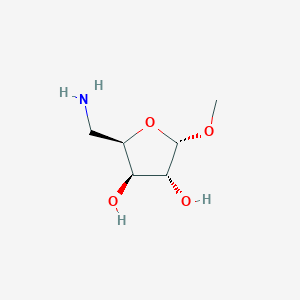
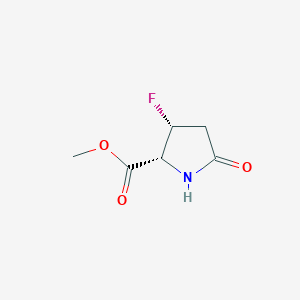
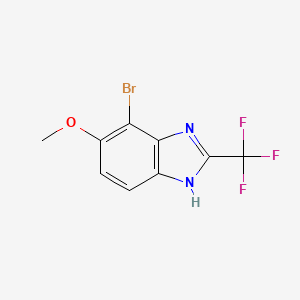
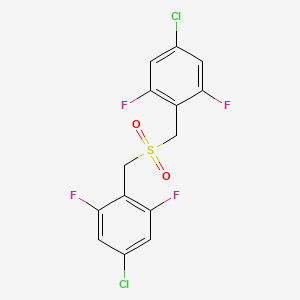
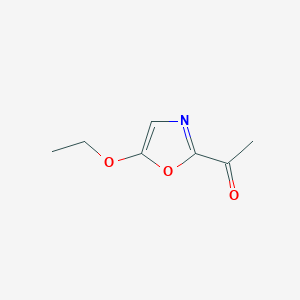
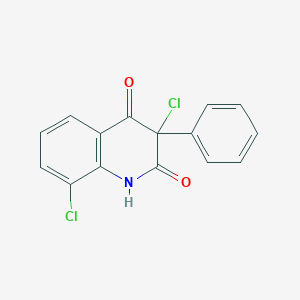

![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12863959.png)
